1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride is a compound that features both azetidine and pyrrolidine rings Azetidines are four-membered nitrogen-containing heterocycles, while pyrrolidines are five-membered nitrogen-containing heterocycles
Vorbereitungsmethoden
One common method involves the use of azabicyclo[1.1.0]butanes as precursors, which undergo a radical strain-release process to form the azetidine ring . The reaction conditions often include the use of organic photosensitizers to control the energy-transfer process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride undergoes various types of chemical reactions due to the presence of reactive functional groups. Common reactions include:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyl group or other substituents on the azetidine ring.
Polymerization: The compound can participate in ring-opening polymerization reactions, leading to the formation of polyamines.
Wissenschaftliche Forschungsanwendungen
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers. Its unique ring structure makes it valuable for studying ring strain and reactivity.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of diseases where nitrogen heterocycles play a crucial role.
Wirkmechanismus
The mechanism of action of 1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride involves its interaction with molecular targets through its reactive functional groups. The azetidine ring, due to its ring strain, can undergo ring-opening reactions that release energy and facilitate the formation of new bonds. This property is exploited in various chemical reactions and applications. The sulfonyl group can participate in nucleophilic substitution reactions, further enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
1-(Azetidine-3-sulfonyl)pyrrolidinehydrochloride can be compared with other similar compounds such as:
Pyrrolidines: Five-membered nitrogen-containing heterocycles that are more stable and less reactive compared to azetidines.
Sulfonamide derivatives: These compounds contain the sulfonyl group and are important in medicinal chemistry for their antibacterial properties.
The uniqueness of this compound lies in its combination of the azetidine and pyrrolidine rings, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C7H15ClN2O2S |
---|---|
Molekulargewicht |
226.73 g/mol |
IUPAC-Name |
1-(azetidin-3-ylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C7H14N2O2S.ClH/c10-12(11,7-5-8-6-7)9-3-1-2-4-9;/h7-8H,1-6H2;1H |
InChI-Schlüssel |
VJMAZLZTJIRENM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)S(=O)(=O)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.